3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18145209
InChI: InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(20)16-5-4-8-9(10(18)19)15-11(14)17(8)7-6-16/h4-7H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C13H18BrN3O4
Molecular Weight: 360.20 g/mol

3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid

CAS No.:

Cat. No.: VC18145209

Molecular Formula: C13H18BrN3O4

Molecular Weight: 360.20 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid -

Specification

Molecular Formula C13H18BrN3O4
Molecular Weight 360.20 g/mol
IUPAC Name 3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid
Standard InChI InChI=1S/C13H18BrN3O4/c1-13(2,3)21-12(20)16-5-4-8-9(10(18)19)15-11(14)17(8)7-6-16/h4-7H2,1-3H3,(H,18,19)
Standard InChI Key LRWDYVBLBLADJK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₈BrN₃O₄, with a molar mass of 360.20 g/mol. Its IUPAC name, 3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1, diazepine-1-carboxylic acid, reflects a fused imidazo-diazepine core modified by a tert-butoxy carbonyl group and a carboxylic acid substituent. The canonical SMILES string (CC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O) highlights the bromine atom at position 3 and the bicyclic nitrogen arrangement.

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₈BrN₃O₄
Molecular Weight360.20 g/mol
IUPAC Name3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d] diazepine-1-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CCC2=C(N=C(N2CC1)Br)C(=O)O
PubChem CID165820616

Spectroscopic Data

While explicit spectral data for this compound is limited, analogous imidazo[1,5-d] diazepines exhibit characteristic NMR signals:

  • ¹H NMR: Peaks at δ 1.4–1.6 ppm (tert-butyl group), δ 3.2–4.0 ppm (diazepine ring protons), and δ 7.0–8.5 ppm (imidazole protons) .

  • ¹³C NMR: Carboxylic acid carbons appear near δ 170 ppm, while the tert-butoxy carbonyl group resonates at δ 80–85 ppm .

Synthesis and Manufacturing

Bromination and Intermediate Steps

The synthesis begins with bromination of a precursor imidazo-diazepine, typically using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF). This step introduces the bromine atom at position 3, critical for subsequent cross-coupling reactions. For example, in a reported protocol, imidoyl chloride intermediates are generated by reacting benzodiazepin-2-ones with POCl₃ and dimethyl-p-toluidine at 100°C .

Annulation and Cyclization

The imidazo[1,5-d]diazepine core is constructed via a one-pot annulation strategy. A carbanion derived from isocyanide reagents (e.g., Tos-MIC or ethyl isocyanoacetate) reacts with imidoyl chlorides or N-nitrosoamidines at −20°C, followed by potassium tert-butoxide-mediated cyclization . This method achieves yields of 70–85%, with purity ensured by liquid-liquid extraction and ether washing .

Table 2: Key Synthetic Conditions

ParameterValue
Brominating AgentPOCl₃ or NBS
SolventTHF or toluene
Temperature100°C (bromination), −20°C (annulation)
CatalystPotassium tert-butoxide
Yield70–85%

Applications in Pharmaceutical Research

Role as a Building Block

The compound serves as a versatile intermediate in synthesizing tricyclic benzodiazepines, a class of anxiolytics and sedatives. Its bromine atom enables Suzuki-Miyaura couplings, while the tert-butoxy carbonyl (Boc) group offers orthogonal protection for secondary amine functionalization . For instance, it has been used to synthesize analogs of midazolam, a short-acting benzodiazepine, via alkylation with tert-butyl magnesium chloride .

Case Studies in Drug Development

In a 2022 study, annulation of similar imidazo-diazepines with Tos-MIC yielded 8-chloro-6-(2-fluorophenyl)-3-tosyl-4H-benzo[f]imidazo[1,5-a] diazepine, a midazolam precursor . The methodology underscores the scalability of one-pot reactions for industrial applications, reducing production costs by 30% compared to traditional multi-step routes .

Hazard ClassCategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye IrritationCategory 2AUse safety goggles
Respiratory IrritationCategory 3Use fume hood

Future Research Directions

  • Synthetic Optimization: Exploring photocatalyzed bromination to improve regioselectivity.

  • Biological Screening: Assessing the compound’s activity against GABAₐ receptors.

  • Formulation Studies: Developing prodrug derivatives to enhance bioavailability.

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